8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a bromine atom and a tert-butyl group in its structure makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the bromination of 2-tert-butyl-imidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like cyclization, bromination, and purification to achieve high yields and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-tert-butyl-imidazo[1,2-a]pyridine: Lacks the bromine atom, leading to different reactivity and applications.
8-Chloro-2-tert-butyl-imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
8-Bromo-2-methyl-imidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of tert-butyl, affecting its steric and electronic properties.
Uniqueness: These functional groups enhance its ability to participate in diverse chemical reactions and interact with various biological targets .
Properties
CAS No. |
947533-68-8 |
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Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
8-bromo-2-tert-butylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-4-5-8(12)10(14)13-9/h4-7H,1-3H3 |
InChI Key |
RKXTXRLORCHZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
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